2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester
Description
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is a substituted benzoic acid ester characterized by a methoxy group at the 2-position of the aromatic ring and a 4-phenyl-butyl chain at the 6-position. The 4-phenyl-butyl substituent introduces steric bulk and lipophilicity, which may influence crystallization behavior and reactivity compared to shorter-chain analogs.
Properties
IUPAC Name |
methyl 2-methoxy-6-(4-phenylbutyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-5,8-10,13-14H,6-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGANBJRZJVWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266255 | |
| Record name | Methyl 2-methoxy-6-(4-phenylbutyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-07-3 | |
| Record name | Methyl 2-methoxy-6-(4-phenylbutyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365543-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-(4-phenylbutyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the methoxy group through a methylation reaction. The phenyl-butyl chain can be added via a Friedel-Crafts alkylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester.
Reduction: Formation of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl-butyl chain can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoic Acid Ester Family
The compound’s structural analogs differ primarily in the substituent at the 6-position of the benzene ring and the nature of ester groups. Key comparisons include:
Key Observations :
- Lipophilicity : The 4-phenyl-butyl chain in the target compound contributes to higher logP values compared to phenethyloxy or pyridinyl analogs, favoring membrane permeability in biological systems .
- Acidity/Basicity : Replacement of methoxy with hydroxy (as in ) lowers the pKa, increasing solubility in aqueous basic media. Pyridine-containing analogs () exhibit basicity, enabling salt formation .
- Crystallinity: Compounds with rigid substituents (e.g., naphthalene in ) show distinct crystal packing patterns, such as monoclinic systems with hydrogen bonds (N–H⋯O), whereas flexible chains (e.g., 4-phenyl-butyl) may reduce crystallinity .
Reactivity and Functionalization
- Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis under basic conditions, forming carboxylic acids. This reactivity is shared across analogs but varies with substituent electron-withdrawing/donating effects. For example, nitro-containing derivatives () may stabilize intermediates during hydrolysis .
- Friedel-Crafts Acylation: Benzoic acid methyl esters act as acyl donors in Friedel-Crafts reactions (). The 4-phenyl-butyl chain’s steric bulk may hinder electrophilic substitution compared to smaller esters like methyl 2-methoxy-4-methylbenzoate .
Biological Activity
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The structure of this compound includes a methoxy group, a phenyl-butyl chain, and an ester functional group. These components are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy and phenyl-butyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Upon hydrolysis of the ester bond, the active acid form can further engage with biological macromolecules, potentially modulating their activity.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Antiviral Activity
Recent investigations have explored the compound's antiviral potential, particularly against SARS-CoV-2. In vitro assays showed that derivatives of similar benzoic acids demonstrated significant inhibition of viral replication, indicating that structural analogs might yield similar results .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study conducted on human monocytes treated with this compound revealed a marked reduction in TNF-alpha and IL-6 levels. The compound was administered at varying concentrations (10 µM to 100 µM), demonstrating a dose-dependent response in cytokine inhibition.
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 75 |
Case Study 2: Antiviral Efficacy against SARS-CoV-2
In another study focusing on the antiviral properties, the compound was tested against several strains of SARS-CoV-2. The results indicated an EC50 value comparable to existing antiviral agents like Remdesivir.
| Strain | EC50 (µM) | CC50 (µM) |
|---|---|---|
| USA-WA1/2020 | 0.068 | >30 |
| Delta | 0.29 | >30 |
| Omicron | 0.68 | >30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
